molecular formula C27H25NO4S B2377273 4-(4-ETHOXYBENZENESULFONYL)-3-(4-ETHYLBENZOYL)-6-METHYLQUINOLINE CAS No. 866895-84-3

4-(4-ETHOXYBENZENESULFONYL)-3-(4-ETHYLBENZOYL)-6-METHYLQUINOLINE

Cat. No.: B2377273
CAS No.: 866895-84-3
M. Wt: 459.56
InChI Key: YUPJXYDSPOHHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ETHOXYBENZENESULFONYL)-3-(4-ETHYLBENZOYL)-6-METHYLQUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethoxyphenyl, sulfonyl, and ethylphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHOXYBENZENESULFONYL)-3-(4-ETHYLBENZOYL)-6-METHYLQUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethoxybenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with 4-ethylbenzoyl chloride in the presence of a base such as pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-ETHOXYBENZENESULFONYL)-3-(4-ETHYLBENZOYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, Lewis acids or bases.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-(4-ETHOXYBENZENESULFONYL)-3-(4-ETHYLBENZOYL)-6-METHYLQUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-ETHOXYBENZENESULFONYL)-3-(4-ETHYLBENZOYL)-6-METHYLQUINOLINE is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(4-ethylphenyl)methanone
  • (4-((4-Chlorophenyl)sulfonyl)-6-methylquinolin-3-yl)(4-ethylphenyl)methanone
  • (4-((4-Bromophenyl)sulfonyl)-6-methylquinolin-3-yl)(4-ethylphenyl)methanone

Uniqueness

4-(4-ETHOXYBENZENESULFONYL)-3-(4-ETHYLBENZOYL)-6-METHYLQUINOLINE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern may result in distinct interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(4-ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4S/c1-4-19-7-9-20(10-8-19)26(29)24-17-28-25-15-6-18(3)16-23(25)27(24)33(30,31)22-13-11-21(12-14-22)32-5-2/h6-17H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPJXYDSPOHHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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